molecular formula C14H23Cl3N2O2 B3017257 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189939-90-9

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B3017257
CAS RN: 1189939-90-9
M. Wt: 357.7
InChI Key: XVMZUEDEGKYLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, including antiarrhythmic and antihypertensive properties, as well as potential applications in treating schistosomiasis and as alpha-adrenoceptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives can vary depending on the desired substituents on the piperazine ring. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, 1-[3-(Y-alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(2-methylphenyl)piperazinium chlorides are prepared and confirmed by various spectroscopic methods, including 1H-NMR and 13C-NMR . The synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation, reaction with piperazine, and deacetylation steps .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and sometimes elemental analysis. These methods provide detailed information about the chemical structure and substituents on the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including the formation of hydrochlorides, which is a common method to increase the solubility of these compounds in water. The reaction conditions, such as temperature, reaction time, and raw material ratios, are optimized to achieve high yields of the desired products . The reactivity of piperazine derivatives can also be influenced by the nature of the substituents on the ring, which can affect their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as melting points, solubility profiles, surface activity, and acid-base characteristics, are important for understanding their behavior in biological systems. These properties are often estimated using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectrophotometry. The lipophilic and hydrophilic characteristics of these compounds are also studied to predict their interaction with biological membranes .

Scientific Research Applications

Antitumor Activity

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride has shown potential in antitumor activity. A study demonstrated its effects on tumor DNA methylation in vitro, indicating its potential role in cancer treatment (Hakobyan et al., 2020).

Antimycobacterial Properties

This compound has been evaluated for its antimycobacterial properties. It displayed significant inhibition of M. tuberculosis growth, showing promise as a potential treatment for tuberculosis (Szkaradek et al., 2008).

Antidepressant Potential

Research indicates that derivatives of this compound may have antidepressant properties. A study focusing on derivatives showed high nanomolar affinity for 5-HT1A serotonin receptors and serotonin transporters, suggesting a dual mechanism of action for potential antidepressant effects (Martínez et al., 2001).

Cardiovascular Activity

Some derivatives have been synthesized and tested for their cardiovascular activity. They showed promise in antiarrhythmic and hypotensive effects, along with their affinity for adrenergic receptors, suggesting potential use in cardiovascular disorders (Marona et al., 2008).

Antimalarial Properties

Piperazine derivatives, closely related to the compound , have been synthesized and evaluated for their effectiveness against Plasmodium falciparum. The presence of specific functional groups was found crucial for antiplasmodial activity, offering insights into potential antimalarial applications (Mendoza et al., 2011).

properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2.2ClH/c1-11-8-13(2-3-14(11)15)19-10-12(18)9-17-6-4-16-5-7-17;;/h2-3,8,12,16,18H,4-7,9-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZUEDEGKYLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCNCC2)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.